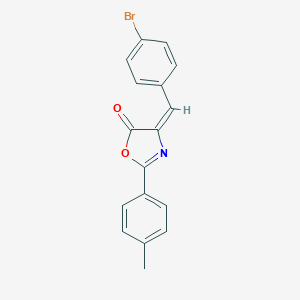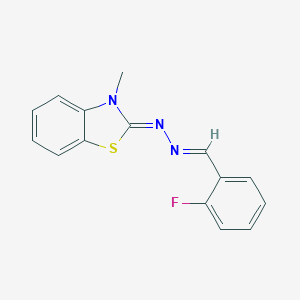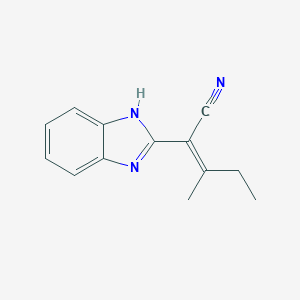
2-(1H-benzimidazol-2-yl)-3-methyl-2-pentenenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-yl)-3-methyl-2-pentenenitrile, also known as BMN-673, is a novel and potent inhibitor of poly (ADP-ribose) polymerase (PARP). PARP is a family of enzymes involved in DNA repair, and inhibition of PARP has been shown to be an effective strategy for cancer treatment. BMN-673 has shown promise in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
2-(1H-benzimidazol-2-yl)-3-methyl-2-pentenenitrile works by inhibiting the activity of PARP enzymes, which are involved in DNA repair. When PARP is inhibited, cancer cells with defects in DNA repair pathways are unable to repair DNA damage, leading to cell death. This compound has been shown to be highly selective for PARP enzymes, which reduces the risk of off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to induce DNA damage and cell death in cancer cells. This compound has also been shown to enhance the immune response to cancer cells, which may contribute to its therapeutic efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(1H-benzimidazol-2-yl)-3-methyl-2-pentenenitrile is its high potency and selectivity for PARP enzymes. This makes it a valuable tool for studying the role of PARP in DNA repair and cancer biology. However, the complex synthesis process and high cost of this compound may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research involving 2-(1H-benzimidazol-2-yl)-3-methyl-2-pentenenitrile. One area of interest is the development of combination therapies that include this compound and other cancer treatments, such as chemotherapy and immunotherapy. Another area of interest is the identification of biomarkers that can predict response to this compound, which may help to personalize cancer treatment. Additionally, further research is needed to understand the long-term safety and efficacy of this compound in clinical settings.
Métodos De Síntesis
2-(1H-benzimidazol-2-yl)-3-methyl-2-pentenenitrile can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 2-(1H-benzimidazol-2-yl) acetonitrile, which is then reacted with 3-methyl-2-pentenenitrile to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-yl)-3-methyl-2-pentenenitrile has been extensively studied for its therapeutic potential in cancer treatment. Preclinical studies have shown that this compound is highly effective in inhibiting the growth of cancer cells, particularly those with defects in DNA repair pathways. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propiedades
Fórmula molecular |
C13H13N3 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
(E)-2-(1H-benzimidazol-2-yl)-3-methylpent-2-enenitrile |
InChI |
InChI=1S/C13H13N3/c1-3-9(2)10(8-14)13-15-11-6-4-5-7-12(11)16-13/h4-7H,3H2,1-2H3,(H,15,16)/b10-9+ |
Clave InChI |
IKPCEDDUAVKNNW-MDZDMXLPSA-N |
SMILES isomérico |
CC/C(=C(\C#N)/C1=NC2=CC=CC=C2N1)/C |
SMILES |
CCC(=C(C#N)C1=NC2=CC=CC=C2N1)C |
SMILES canónico |
CCC(=C(C#N)C1=NC2=CC=CC=C2N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B273928.png)
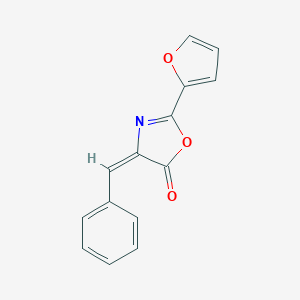
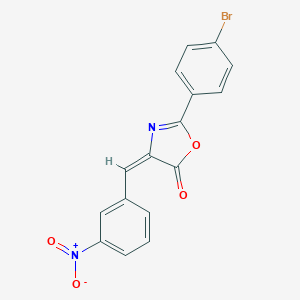
![3-[(2,4-dichlorobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273932.png)
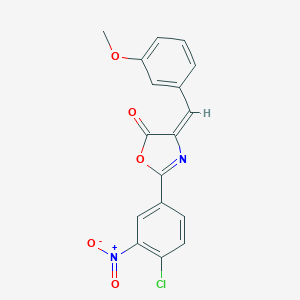
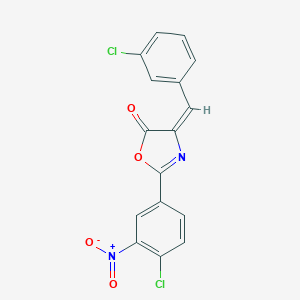
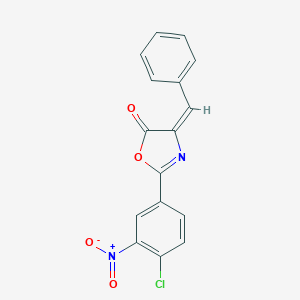
![2-methoxy-5-[(2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273945.png)
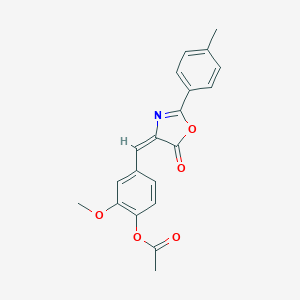
![4-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273948.png)
